trans-2-Octen-1-Ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

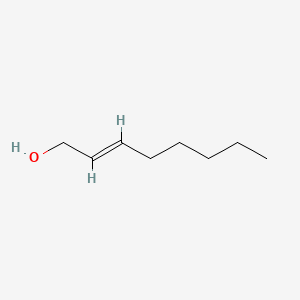

trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless liquid with a characteristic odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals . The compound is also known by its IUPAC name, (E)-2-Octen-1-ol .

准备方法

Synthetic Routes and Reaction Conditions: trans-2-Octen-1-Ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octyne . This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of 1-octene . This process involves the use of catalysts such as palladium or rhodium complexes to facilitate the migration of the double bond to the desired position .

化学反应分析

Types of Reactions: trans-2-Octen-1-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: SOCl2, PBr3, often in the presence of a base or under reflux conditions.

Major Products:

Oxidation: trans-2-octenal.

Reduction: 2-octanol.

Substitution: Corresponding halides (e.g., 2-octyl chloride, 2-octyl bromide).

科学研究应用

Chemistry

trans-2-Octen-1-Ol serves as a building block in organic synthesis, acting as an intermediate for producing various chemicals, including flavors, fragrances, and pharmaceuticals. Its unique structure allows for specific reactivity patterns that are exploited in chemical synthesis.

Biology

In biological research, this compound is utilized to study the effects of unsaturated alcohols on cellular processes. It has been shown to have significant implications in the development of biosensors and analytical tools.

Antimicrobial Activity :

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for natural preservatives in food products. A study reported minimal inhibitory concentration (MIC) values against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

Medicine

The compound's potential applications extend to medicine, where it is being investigated for its antimicrobial properties . Studies suggest it can inhibit the growth of certain bacteria and fungi, indicating its use in therapeutic formulations.

Industrial Applications

In the flavor and fragrance industry , this compound is prized for its fresh, green aroma. It is commonly used in products such as perfumes, soaps, and detergents. Its unique scent profile enhances the sensory attributes of consumer products.

Antioxidant Activity

This compound has demonstrated antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. The following table summarizes its scavenging activity:

| Concentration (mg/mL) | ABTS Scavenging Activity (%) |

|---|---|

| 0.5 | 45 |

| 1.0 | 65 |

| 2.0 | 85 |

Insecticidal Properties

This compound has also been studied for its insecticidal effects against vector species like Aedes aegypti. It activates olfactory neurons in mosquitoes, suggesting potential use in pest management strategies.

Case Studies and Research Findings

- Food Science : In strawberries and edible mushrooms, this compound contributes significantly to aroma profiles, marking it as a characteristic aroma marker.

- Atmospheric Chemistry : The compound's reaction kinetics with ozone have been studied extensively. Its degradation rate varies based on structural features, influencing its atmospheric fate as a volatile organic compound.

- Geographical Indication Studies : Research has identified this compound as a marker for specific agricultural products with geographical indication status, aiding in distinguishing flavor profiles associated with regional products.

作用机制

The mechanism of action of trans-2-Octen-1-Ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. For example, it can bind to olfactory receptors in insects, influencing their behavior . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

相似化合物的比较

trans-2-Octen-1-Ol can be compared with other similar compounds, such as:

cis-2-Octen-1-Ol: The cis isomer of 2-octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms around the double bond.

trans-2-Hexen-1-Ol: A shorter-chain analog with similar chemical reactivity but different physical properties and applications.

1-Octen-3-Ol: Another isomer with the hydroxyl group on a different carbon, leading to different reactivity and uses.

Uniqueness: this compound is unique due to its specific double bond configuration and the position of the hydroxyl group, which confer distinct chemical reactivity and physical properties. These characteristics make it valuable in various applications, from flavor and fragrance to chemical synthesis .

生物活性

Trans-2-octen-1-ol is an alkenyl alcohol with the molecular formula C8H16O and a CAS number of 18409-17-1. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 128.21 g/mol |

| Density | 0.843 g/mL at 25 °C |

| Boiling Point | 85-87 °C (10 mm Hg) |

| Flash Point | 198 °F |

| LogP | 2.115 |

These properties indicate that this compound is a volatile compound, which can influence its biological activity and applications in various fields.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study involving essential oils, it was found that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis .

Cytotoxicity and Antileishmanial Activity

This compound has also been evaluated for its cytotoxic effects on cancer cells. A study assessed the cytotoxicity of various compounds, including this compound, against human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that this compound exhibited selective cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .

Table: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 15.0 | >10 |

| MDA-MB-231 | 20.0 | >10 |

A selectivity index greater than 10 suggests that the compound may be safe for normal cells while effectively targeting cancer cells.

Ozone Reaction Kinetics

The reaction kinetics of this compound with ozone have been studied to understand its atmospheric implications and potential health effects. The rate coefficient for the ozonolysis of this compound was determined to be 8.4×10−17 cm³ molecule⁻¹ s⁻¹, indicating moderate reactivity in atmospheric conditions . This property may have implications for its use in formulations exposed to air.

Case Studies

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against foodborne pathogens such as Salmonella and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 0.5% (v/v), suggesting its potential application as a natural preservative in food products.

Case Study: Cancer Cell Proliferation Inhibition

In another investigation, researchers treated MCF-7 cells with varying concentrations of this compound to assess its impact on cell proliferation. The results indicated a dose-dependent decrease in cell viability, affirming its role as a potential anti-cancer agent .

属性

CAS 编号 |

22104-78-5 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

oct-2-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |

InChI 键 |

AYQPVPFZWIQERS-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCO |

规范 SMILES |

CCCCCC=CCO |

密度 |

0.847-0.853 |

物理描述 |

Clear colourless liquid; Meaty, roasted aroma |

溶解度 |

Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。